N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine
Description
N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazine core linked via an ether bridge to a dimethyl-substituted cyclohexanamine moiety. Its structural uniqueness lies in the fusion of a pyrazine ring with a pyrazole system, creating a planar heterocyclic scaffold that enhances binding affinity to biological targets such as kinases or GPCRs .
Properties
IUPAC Name |
N,N-dimethyl-2-pyrazolo[1,5-a]pyrazin-4-yloxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17(2)11-5-3-4-6-13(11)19-14-12-7-8-16-18(12)10-9-15-14/h7-11,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASWTLBEEMWSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1OC2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This core can be synthesized through cyclization reactions involving hydrazines and β-diketones or β-ketoesters
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to an amide or nitro group.
Reduction: Reduction of the pyrazine ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may yield amides or nitro compounds, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine may be used as a probe to study biological processes or as a potential therapeutic agent. Its interactions with biological targets can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Core Heterocyclic Scaffold Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-b]pyridazine
- N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine : Contains a pyrazine ring fused to pyrazole, offering electron-deficient properties suitable for π-π stacking interactions.
- Compound S1a/S1b () : Feature pyrazolo[1,5-b]pyridazine cores with methoxyphenyl and pyrimidine substituents. These compounds exhibit distinct electronic profiles due to the pyridazine ring, which has two adjacent nitrogen atoms, increasing solubility but reducing metabolic stability compared to pyrazine analogs .
Pyrazolo[1,5-a]pyrimidine Derivatives ()
- Compounds synthesized via cascade cyclization (e.g., aryl-substituted pyrazolo[1,5-a]pyrimidines) prioritize halogen leaving groups (e.g., Cl at C5) for further functionalization. These derivatives are optimized for kinase inhibition, contrasting with the pyrazine-based ether linkage in the target compound, which may favor different target selectivity .
Substituent and Pharmacophore Analysis
Key Observations :
- Cyclohexanamine vs. Piperazine : The dimethylcyclohexanamine group in the target compound may confer improved blood-brain barrier penetration compared to piperazine-containing analogs like COMPOUND 37/41, which are optimized for solubility and target engagement in cancer therapies .
- Ether Linkage vs.
Physicochemical and ADME Properties
While explicit data for the target compound is lacking, inferences can be drawn:
- LogP : Pyrazolo[1,5-a]pyrazine derivatives typically exhibit moderate LogP values (~2–3), balancing lipophilicity for membrane permeability and aqueous solubility. This contrasts with pyrazolo[1,5-b]pyridazines (e.g., S1a: LogP ~3.5), which may face higher metabolic clearance .
- Metabolic Stability : The dimethylcyclohexanamine group may reduce oxidative metabolism compared to cyclopropylamine or aniline substituents in S1a/S1b, as methyl groups are less prone to CYP450-mediated degradation .
Biological Activity
N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanamine core substituted with a pyrazolo[1,5-a]pyrazine moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine derivatives often exhibit a range of biological activities, including:
- Antitumor Activity : Similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : The pyrazole ring system is known for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Antimicrobial Properties : Pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
A study demonstrated that a related pyrazolo compound exhibited significant tumor regression in xenograft models. The compound's ability to trap PARP1-DNA complexes was noted to be superior to existing therapies, suggesting a promising avenue for cancer treatment . -
Anti-inflammatory Activity :
Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives by showing reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs . -
Antimicrobial Testing :
A series of tests revealed that pyrazole derivatives inhibited the growth of several pathogenic bacteria. The mechanism was attributed to the interference with bacterial cell wall synthesis, making these compounds candidates for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
